molecular formula C8H7NO2 B1220230 N-Formylbenzamide CAS No. 4252-31-7

N-Formylbenzamide

Cat. No.: B1220230
CAS No.: 4252-31-7
M. Wt: 149.15 g/mol
InChI Key: QHUSAWABXWPYLB-UHFFFAOYSA-N
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Description

N-Formylbenzamide (CAS 6051-41-8) is a valuable chemical building block in organic and medicinal chemistry. It serves as a versatile intermediate for the preparation of pharmacologically important 1,2,4-triazole ring systems via the Einhorn-Brunner reaction . Furthermore, it is a key starting material for the synthesis of the rather inaccessible enamide and dienamide functional groups, which are privileged structures found in numerous biologically active natural products and pharmaceutical compounds . The compound features both a reactive formyl group and a stable amide group on the same molecular scaffold, allowing for sequential and selective chemical modifications. This bifunctionality makes it a versatile platform for constructing complex molecular architectures. It is supplied as a high-purity solid. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4252-31-7

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

N-formylbenzamide

InChI

InChI=1S/C8H7NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-6H,(H,9,10,11)

InChI Key

QHUSAWABXWPYLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=O

Other CAS No.

4252-31-7

Synonyms

N-formylbenzamide

Origin of Product

United States

Scientific Research Applications

Biological Activities

N-Formylbenzamide exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that this compound and its derivatives demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt cellular functions in microorganisms .
  • Antiparasitic Properties : Studies have shown that this compound derivatives can effectively target kinetoplastid parasites, such as Trypanosoma brucei, which causes African sleeping sickness. The mechanism involves the disruption of kinetoplast DNA function, leading to the death of the parasite .
  • Protein Interaction Modulation : this compound has been explored for its potential to modulate protein-protein interactions. This property is particularly relevant in drug discovery, where targeting specific protein complexes can lead to novel therapeutic strategies for diseases such as cancer and autoimmune disorders .

Antiparasitic Activity Against Trypanosoma brucei

A study investigated the efficacy of this compound derivatives against Trypanosoma brucei. The lead compound demonstrated an EC50 value of 0.83 µM against bloodstream forms of the parasite, indicating potent antiparasitic activity. The mechanism was linked to the compound's ability to displace essential proteins from DNA binding sites, disrupting vital cellular processes .

Antimicrobial Efficacy

In another study, this compound was tested against a panel of bacterial strains. Results showed that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL for several strains, showcasing its potential as a therapeutic agent in treating bacterial infections .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Application Area Activity EC50/MIC Values
AntiparasiticTrypanosoma bruceiEC50 = 0.83 µM
AntimicrobialVarious bacterial strainsMIC = 1 - 10 µg/mL
Protein Interaction ModulationStabilization of protein complexesK_D values < 30 µM

Chemical Reactions Analysis

Reactivity of N-Formylbenzamides

  • Hydrolysis : N-substituted formamides can undergo hydrolysis to produce a corresponding amine and formate. This reaction is catalyzed by N-substituted formamide deformylase .

  • Transformylation Reactions : N-Formylbenzamide can participate in transformylation reactions, where the formyl group is transferred to another molecule .

  • Reactions with Amines : N-Formylbenzamides are involved in the N-formylation of amines with carbon dioxide and hydrosilane reducing agents, proceeding through various pathways depending on reaction conditions and substrates .

Spectroscopic Data and Characterization

N-Formylbenzamides are characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy : Used to confirm the structure of synthesized N-formylbenzamides .

  • IR Spectroscopy : Utilized to identify the presence of key functional groups .

  • Mass Spectrometry : Employed to determine the molecular mass of the synthesized compounds .

Selected Data

Table 1: Synthesis of N-formylbenzamides by oxidative decarboxylation

EntryArS2O82-/equivYield of 2 (%)
1Ph1.530
2Ph2.071
3Ph2.568
44-ClC6H42.059
54-BrC6H42.067
64-MeC6H42.061
74-MeOC6H42.064
83-NO2C6H42.068
aYield of isolated product.

Table 2: Kinetic parameters for N-substituted formamide deformylase

ReactionKm (mM)Vmax (units/mg)kcat/Km (mM-1 s-1)
Reverse (formate)3,010 ± 11033.0 ± 1.00.011
Reverse53.6 ± 0.522.5 ± 0.20.411
(benzylamine)
Forward (NBFA)0.07552.7687

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents/Modifications Key Properties/Applications References
This compound -CHO on N-benzamide Electrophilic reactivity; deformylation under basic conditions ; intermediate in herbicide synthesis
N-Methylbenzamide -CH₃ on N-benzamide Reduced electrophilicity; lower solubility in polar solvents
N,N-Dimethylbenzamide -CH₃ groups on N and adjacent position Enhanced lipophilicity; solvent in organic reactions
N-(4-Formylphenyl)benzamide Formyl group on para-phenyl ring Dual functional groups enable cross-coupling reactions; medicinal chemistry applications
N-(Methoxymethyl)benzamide -CH₂OCH₃ on N-benzamide Increased stability in acidic conditions; used in polymer synthesis
N-(Hydroxymethyl)benzamide -CH₂OH on N-benzamide Oxidizable to this compound; precursor in redox reactions
3-Hydroxy-N-methylbenzamide -OH on meta position; -CH₃ on N Hydrogen-bonding capability; potential in drug design

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (e.g., -CHO) : The formyl group in this compound enhances electrophilicity, facilitating nucleophilic acyl substitution. This contrasts with N-methylbenzamide, where the electron-donating methyl group reduces reactivity .
  • Electron-Donating Groups (e.g., -OCH₃): Methoxy substituents, as in N-(methoxymethyl)benzamide, improve solubility in non-polar solvents but reduce oxidative stability compared to N-formyl derivatives .

Solubility and Stability

  • Lipophilicity : N,N-Dimethylbenzamide exhibits higher lipophilicity than this compound, making it a preferred solvent in hydrophobic reaction systems .

Q & A

Q. How can researchers ensure compliance with safety protocols when handling this compound?

  • Methodological Answer :
  • Adhere to safety guidelines (e.g., S22: avoid dust inhalation; S24/25: prevent skin/eye contact) and conduct risk assessments for reactions involving elevated temperatures or catalysts .
  • Document safety measures (e.g., fume hood use, PPE) in experimental sections .

Q. What are the criteria for including this compound data in peer-reviewed publications?

  • Methodological Answer :
  • Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Limit main text to ≤5 compounds; place additional data in supplementary files .
  • Cite primary literature (e.g., Gowda et al., 2003 for synthesis; Thompson et al. for reactivity studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Formylbenzamide
Reactant of Route 2
Reactant of Route 2
N-Formylbenzamide

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